N-(3-acetylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. Its structure includes:
- 4-methoxy group on the pyridazinone core.
- 1-(2-methylphenyl) substituent at position 1.
- N-(3-acetylphenyl) carboxamide at position 2.
Pyridazinone derivatives are frequently explored for protease inhibition, particularly against pathogens like Trypanosoma cruzi .
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-13-7-4-5-10-17(13)24-19(26)12-18(28-3)20(23-24)21(27)22-16-9-6-8-15(11-16)14(2)25/h4-12H,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFHTBDSMFKFHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC(=C3)C(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need an inert atmosphere to prevent unwanted side reactions. Substitution reactions often require catalysts to increase the reaction rate and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the methoxy group may yield a hydroxyl group, while reduction of the carbonyl group may yield an alcohol. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule .
Scientific Research Applications
N-(3-acetylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Research Findings and Implications
- Proteasome Inhibition : Structural analogs with fluorinated aryl groups (e.g., Compound 19) show enhanced activity against T. cruzi, suggesting that the target compound’s lack of fluorine may limit potency .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for Compounds 6–12 (e.g., HATU-mediated coupling), but starting materials like 3-acetylphenylcarboxylic acid would be required .
- Docking Studies : Carboxamide derivatives with rigid substituents (e.g., cyclopropyl) exhibit better target engagement than flexible groups, underscoring the importance of the acetyl group’s conformation .
Biological Activity
N-(3-acetylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 306.35 g/mol. Its structure features a dihydropyridazine core, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related derivatives has shown that they can inhibit tubulin polymerization, thereby arresting cancer cells in the G(2)/M phase of the cell cycle and inducing apoptosis .
| Compound | Activity | Mechanism |
|---|---|---|
| SMART-H | Anticancer | Inhibits tubulin polymerization |
| SMART-F | Anticancer | Induces apoptosis in cancer cells |
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit the p38 mitogen-activated protein kinase pathway, which is crucial in inflammatory responses . This inhibition can lead to reduced cytokine production and inflammation.
The biological activity of this compound can be attributed to its interaction with specific cellular targets:
- Tubulin Binding : The compound is believed to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
- Kinase Inhibition : By inhibiting kinases like p38 MAPK, the compound may modulate inflammatory pathways and reduce tumor progression.
In Vivo Studies
In vivo studies have demonstrated the efficacy of related compounds in tumor models. For example, treatments with SMART compounds resulted in significant tumor growth inhibition in prostate cancer xenografts . These findings suggest that this compound may offer similar therapeutic benefits.
Toxicity Assessments
Toxicity assessments are critical for evaluating the safety profile of new compounds. In studies involving related derivatives, no significant neurotoxicity was observed at therapeutic doses over extended periods . This information is vital for future clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
